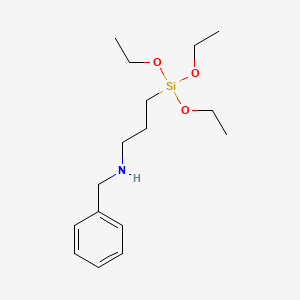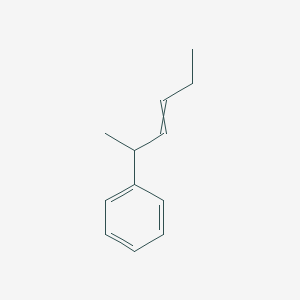
(Hex-3-en-2-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Hex-3-en-2-yl)benzene is an organic compound that features a benzene ring substituted with a hex-3-en-2-yl group. This compound is part of the larger family of alkylbenzenes, which are characterized by the presence of an alkyl group attached to a benzene ring. The structure of this compound includes a six-carbon chain with a double bond at the third position and a benzene ring attached to the second carbon of the chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Hex-3-en-2-yl)benzene can be achieved through various methods, including:
Friedel-Crafts Alkylation: This method involves the reaction of benzene with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Grignard Reaction: Another method involves the reaction of a Grignard reagent (e.g., hex-3-en-2-ylmagnesium bromide) with benzene.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale Friedel-Crafts alkylation due to its efficiency and cost-effectiveness. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(Hex-3-en-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized at the benzylic position to form benzoic acid derivatives.
Reduction: Reduction reactions can convert the double bond in the hex-3-en-2-yl group to a single bond, forming hexylbenzene.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can introduce various functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)
Substitution: Nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, halogens (Cl₂, Br₂) with Lewis acid catalysts for halogenation
Major Products
Oxidation: Benzoic acid derivatives
Reduction: Hexylbenzene
Substitution: Nitrobenzene, sulfonated benzene, halogenated benzene derivatives
Scientific Research Applications
(Hex-3-en-2-yl)benzene has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and polymers.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (Hex-3-en-2-yl)benzene in chemical reactions typically involves the formation of intermediates such as carbocations or radicals. For example, in electrophilic aromatic substitution reactions, the benzene ring undergoes temporary disruption of its aromaticity to form a sigma complex, which then stabilizes to form the final product . The molecular targets and pathways involved depend on the specific reaction and conditions.
Comparison with Similar Compounds
Similar Compounds
Hexylbenzene: Similar structure but lacks the double bond in the alkyl chain.
Phenylhexane: Another similar compound with a different position of the alkyl chain attachment.
Styrene: Contains a vinyl group attached to the benzene ring, differing in the position and type of double bond.
Uniqueness
(Hex-3-en-2-yl)benzene is unique due to the presence of a double bond in the alkyl chain, which imparts different chemical reactivity and physical properties compared to its saturated counterparts. This structural feature allows for a wider range of chemical transformations and applications.
Properties
CAS No. |
91801-84-2 |
|---|---|
Molecular Formula |
C12H16 |
Molecular Weight |
160.25 g/mol |
IUPAC Name |
hex-3-en-2-ylbenzene |
InChI |
InChI=1S/C12H16/c1-3-4-8-11(2)12-9-6-5-7-10-12/h4-11H,3H2,1-2H3 |
InChI Key |
FTTDVKCECDLAPA-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CC(C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


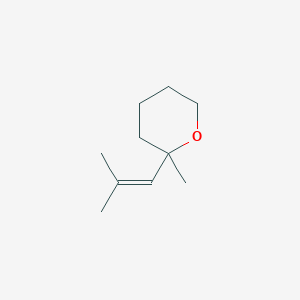

![Dibromobis[(propan-2-yl)oxy]silane](/img/structure/B14349081.png)


![1-(Octadecyloxy)-3-[(prop-2-en-1-yl)oxy]propan-2-ol](/img/structure/B14349097.png)
![Bis[(oxiran-2-yl)methyl] ethenylphosphonate](/img/structure/B14349099.png)
![1,1'-[Octane-1,8-diylbis(sulfinylmethylene)]dibenzene](/img/structure/B14349101.png)
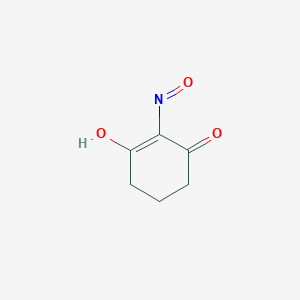
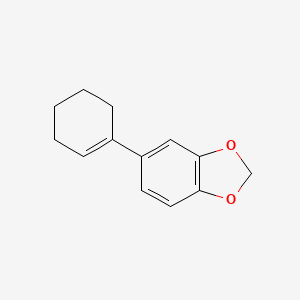

![1-{4-[(E)-{4-[(E)-(4-Butylphenyl)diazenyl]phenyl}diazenyl]phenyl}piperidine](/img/structure/B14349130.png)
![1,1,1-Trifluoro-3-(trimethylsilyl)-2-[(trimethylsilyl)methyl]propan-2-ol](/img/structure/B14349132.png)
